Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C9H10ClNO6S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a methoxyethoxy group, and a carboxylate ester group.
Preparation Methods
The synthesis of Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Methoxyethoxylation: The 3-position of the thiophene ring is functionalized with a methoxyethoxy group through a nucleophilic substitution reaction using 2-methoxyethanol.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its chloro and methoxyethoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can undergo hydrolysis, releasing the active thiophene derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: This compound has a methylsulfamoyl group instead of a methoxyethoxy group, leading to different chemical and biological properties.
Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate: The presence of a chlorosulfonyl group makes this compound more reactive and suitable for different applications.
Properties
Molecular Formula |
C9H11ClO4S |
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Molecular Weight |
250.70 g/mol |
IUPAC Name |
methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO4S/c1-12-3-4-14-6-5-7(10)15-8(6)9(11)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
NDUJEOIPIYDMLO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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